molecular formula C5H4ClNO2 B3058575 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one CAS No. 90251-23-3

2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one

Cat. No. B3058575
CAS RN: 90251-23-3
M. Wt: 145.54
InChI Key: OBDLJTHEFWKHEB-UHFFFAOYSA-N
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Description

“2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one” is a chemical compound that contains an oxazole ring, a five-membered heterocyclic moiety . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a key intermediate required for the synthesis of various compounds .


Synthesis Analysis

The synthesis of “2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one” and its derivatives can involve various synthetic routes. For instance, one method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one” includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one” can vary based on the specific conditions and reactants used. For example, it can undergo nucleophilic substitution reactions .

Scientific Research Applications

Chemoproteomics and Ligandability Studies

2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one: serves as a cysteine-reactive small-molecule fragment. Researchers use it for chemoproteomic studies, exploring protein-ligand interactions. It’s valuable for investigating both traditionally druggable proteins and “undruggable” targets that are challenging to address with conventional drugs .

Fluorescent Dye Intermediates

This compound finds application as an intermediate in the synthesis of fluorescent dyes. Researchers use it primarily for biological labeling and imaging studies. Its reactivity allows for specific tagging of biomolecules, aiding in visualizing cellular processes and protein localization .

Enzyme Substrates

In biochemical research, 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one acts as an enzyme substrate. It helps detect the activity of certain fluorescent molecules. By monitoring enzymatic reactions, scientists gain insights into enzyme function and inhibition .

Drug Development

Imidazole derivatives, including this compound, play a crucial role in drug development. Researchers explore their pharmacological properties and design novel drugs. Commercially available drugs containing a 1,3-diazole ring demonstrate diverse activities, such as antibacterial, antiviral, antitumor, and anti-inflammatory effects .

Antimicrobial Agents

Imidazole-based compounds exhibit antibacterial and antifungal activities. While specific studies on 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one are limited, its structural similarity to other imidazoles suggests potential antimicrobial properties. Further research is needed to validate this application .

Ulcerogenic Activity

Some imidazole derivatives, including this compound, have been investigated for their ulcerogenic effects. Researchers study their impact on gastric mucosa and potential implications for gastrointestinal health. However, more research is necessary to fully understand this aspect .

Future Directions

The future directions in the research and development of “2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one” and its derivatives could involve exploring their potential biological activities and developing new drugs . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years .

Mechanism of Action

Target of Action

2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one, also known as oxazolidinone, is a heterocyclic organic compound that contains nitrogen and oxygen atoms in its five-membered ring

Mode of Action

. This suggests that it may interact with its targets by forming covalent bonds with cysteine residues, leading to changes in protein function.

properties

IUPAC Name

2-chloro-1-(1,2-oxazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLJTHEFWKHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664075
Record name 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90251-23-3
Record name 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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